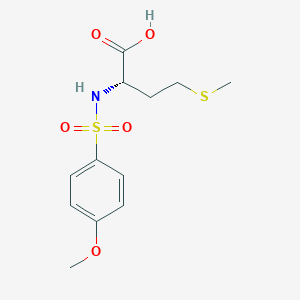![molecular formula C18H19ClN2O2 B352186 {1-[4-(4-クロロフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}メタノール CAS No. 853752-92-8](/img/structure/B352186.png)
{1-[4-(4-クロロフェノキシ)ブチル]-1H-ベンゾイミダゾール-2-イル}メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural properties.
Biology:
Antimicrobial Activity: Benzimidazole derivatives exhibit significant antimicrobial activity against a wide range of pathogens, making them potential candidates for the development of new antibiotics.
Anticancer Activity: The compound has shown promise in inhibiting the growth of cancer cells, making it a potential candidate for anticancer drug development.
Medicine:
Pharmaceuticals: The compound can be used as a lead compound in the development of new drugs for various diseases, including infections and cancer.
Industry:
Agriculture: Benzimidazole derivatives are used as fungicides and pesticides in agriculture, protecting crops from various diseases and pests.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the chlorophenoxybutyl group: The chlorophenoxybutyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 4-chlorophenol with 1,4-dibromobutane to form 4-(4-chlorophenoxy)butyl bromide, which is then reacted with the benzimidazole core.
Introduction of the methanol group: The final step involves the reduction of the benzimidazole derivative to introduce the methanol group, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core, such as reducing the methanol group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
作用機序
The mechanism of action of {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The chlorophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methanol group may play a role in the compound’s solubility and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes involved in cell proliferation and survival, such as kinases and proteases.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
- {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl formamide
- 1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole
Comparison:
- Structural Differences: While the similar compounds share the benzimidazole core and the chlorophenoxybutyl group, they differ in the functional groups attached to the benzimidazole moiety. For example, {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl formamide has an ethyl formamide group instead of a methanol group.
- Unique Properties: The presence of the methanol group in {1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol may enhance its solubility and stability compared to similar compounds. This can affect its bioavailability and efficacy in various applications.
特性
IUPAC Name |
[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-17-6-2-1-5-16(17)20-18(21)13-22/h1-2,5-10,22H,3-4,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQGGHHPDQESLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
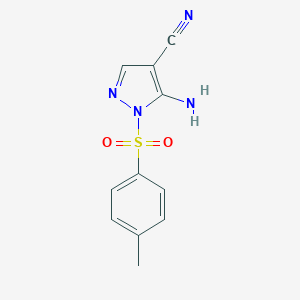
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)
![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)
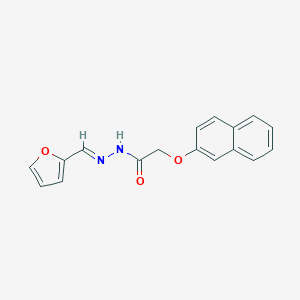

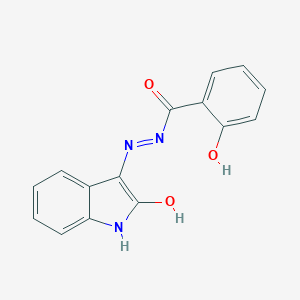
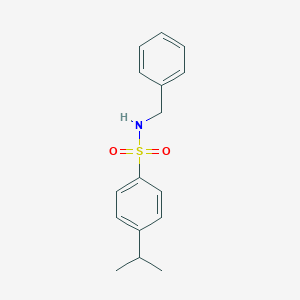

![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)
